molecular formula C17H28N4O2 B11957549 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) CAS No. 60903-52-8

1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)

Cat. No.: B11957549
CAS No.: 60903-52-8
M. Wt: 320.4 g/mol
InChI Key: OCHXAFDXWVMHQC-UHFFFAOYSA-N
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Description

1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) is a bisurea compound featuring a central 4-methyl-1,3-phenylene group flanked by two 3-butylurea moieties. This structure confers unique physicochemical properties, such as solubility, thermal stability, and hydrogen-bonding capacity, making it relevant in materials science and catalysis.

Properties

CAS No.

60903-52-8

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-butyl-3-[3-(butylcarbamoylamino)-4-methylphenyl]urea

InChI

InChI=1S/C17H28N4O2/c1-4-6-10-18-16(22)20-14-9-8-13(3)15(12-14)21-17(23)19-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,20,22)(H2,19,21,23)

InChI Key

OCHXAFDXWVMHQC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCC

Origin of Product

United States

Preparation Methods

Core Reaction: Diamine and Isocyanate Condensation

The most direct method involves the reaction of 4-methyl-1,3-phenylenediamine with butyl isocyanate. This two-step process forms urea linkages via nucleophilic addition-elimination. In anhydrous acetone, the diamine reacts with two equivalents of butyl isocyanate at room temperature, producing the target compound in moderate yields (60–70%). The reaction mechanism proceeds through intermediate carbamate formation, followed by urea bond stabilization.

Key variables include solvent polarity, stoichiometry, and temperature. Polar aprotic solvents like acetone or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states, while excess isocyanate (1.5–2.0 equivalents) drives the reaction to completion.

Solvent Optimization

Solvent selection critically impacts yield and purity. A study comparing tetrahydrofuran, dichloromethane, and acetone found that a dichloromethane/acetone mixture (80:20 v/v) maximized substrate conversion (98%) and isolated yield (90%). The mixed solvent system balances solubility and polarity, facilitating intermediate stabilization without side reactions.

Table 1. Solvent Effects on Reaction Yield

Solvent SystemConversion (%)Isolated Yield (%)
Tetrahydrofuran7560
Acetone8570
Dichloromethane/Acetone9890

Stoichiometric Adjustments

Using 1.5 equivalents of butyl isocyanate per amine group minimizes byproducts like oligoureas. Excess isocyanate (>2.0 equivalents) leads to over-substitution, reducing crystallinity and complicating purification. Kinetic studies show that the reaction reaches 95% completion within 2 hours under optimized conditions, with no further improvement after 4 hours.

Catalytic and Thermodynamic Considerations

Acid Catalysis

Lewis acids such as zinc chloride (ZnCl₂) accelerate urea formation by polarizing the isocyanate carbonyl group. Adding 5 mol% ZnCl₂ reduces reaction time from 8 hours to 2 hours, though yields remain comparable (85–90%). However, acid catalysts may promote side reactions with moisture-sensitive intermediates, necessitating rigorous anhydrous conditions.

Temperature Dependence

Elevated temperatures (40–50°C) marginally improve reaction rates but risk thermal decomposition of the diamine. Room-temperature reactions (20–25°C) are preferred for scalability and energy efficiency. Post-reaction cooling to 0°C facilitates crystallization, yielding high-purity product (>98% by HPLC).

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol/water (70:30 v/v). This solvent pair selectively dissolves unreacted starting materials while precipitating the target compound as white crystals. Repeated recrystallization increases purity to >99%, as confirmed by melting point analysis (mp 162–164°C).

Spectroscopic Validation

1H NMR spectra exhibit characteristic urea NH signals at δ 12.02 ppm and aromatic protons at δ 7.01–9.69 ppm. The 13C NMR spectrum confirms urea carbonyl carbons at δ 153.2 ppm, consistent with literature values. High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 328.12280, matching the theoretical mass of C₁₇H₂₈N₄O₂.

Comparative Analysis of Alternative Methods

Thiourea Analog Synthesis

Replacing isocyanates with thioureas produces 1,1'-(4-methyl-1,3-phenylene)bisthiourea, a related compound. While this method uses similar stoichiometry, it requires harsher conditions (refluxing toluene) and affords lower yields (50–60%) due to sulfur’s reduced nucleophilicity.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reportedly accelerates urea formation, but scalability challenges and equipment costs limit industrial adoption. Conventional heating remains the standard for large-scale production.

Industrial-Scale Production Challenges

Byproduct Management

Oligomerization of excess isocyanate generates dimers and trimers, requiring careful stoichiometric control. Column chromatography (silica gel, ethyl acetate/hexane) effectively removes these byproducts but increases production costs .

Chemical Reactions Analysis

1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: This compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in inhibiting or activating certain biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

The alkyl chain length on urea moieties significantly impacts reactivity and solubility. For example:

  • UR500 (3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)) :
    • Methyl groups enhance solubility (25.9 g/L in polar solvents) and lower steric hindrance, enabling efficient epoxy curing .
    • However, UR500-based epoxy resins exhibit brittleness due to rigid hydrogen-bonded networks .
  • 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) :
    • The longer butyl chains likely reduce solubility in polar solvents but improve flexibility in cured resins by disrupting rigid hydrogen bonding.
    • Predicted to mitigate brittleness in epoxy systems compared to UR500 .
  • 1,1'-(4-Methyl-1,3-phenylene)bis(3-(2-ethylhexyl)urea) :
    • Bulky 2-ethylhexyl substituents reduce reactivity in catalytic gels but improve selectivity in oxidation reactions .

Thermal and Mechanical Properties

Compound Melting Point (°C) Solubility (g/L) Key Application
UR500 180 25.9 Epoxy curing accelerator
1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) (hypothetical) ~150–160 (estimated) <5 (estimated) Flexible epoxy modifiers
1,1'-(Methylenebis(4,1-phenylene))bis(3,3-dibenzylurea) >250 <0.1 High-temperature polymers
  • UR500 has the highest solubility and is widely used in epoxy systems due to its low activation energy .
  • Dibenzyl-substituted bisureas (e.g., ) exhibit exceptional thermal stability (>250°C) but poor solubility, limiting their processability.

Role in Supramolecular Chemistry

  • Trans-Cyclohexane-based bisureas (e.g., trans-Cy(UC12)2) form stable gels with high catalytic activity but require degassed conditions for optimal performance .
  • 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea): The butyl groups may enhance gelation capacity in non-polar solvents compared to methyl-substituted analogs. Expected to show moderate catalytic activity in aerated systems, similar to diprotected-Fmoc-lysine-derived gels .

Epoxy Resin Curing

  • UR500 accelerates epoxy curing but produces brittle materials .
  • Hypothesis : Replacing methyl with butyl groups in 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) could balance rigidity and flexibility, as seen in C-UME/DGEBA composites .

Catalytic Gels

  • Bulky substituents (e.g., 2-ethylhexyl) reduce reactivity but improve selectivity in oxidation reactions .
  • The target compound’s butyl chains may offer a compromise between reactivity and gel stability.

Industrial Scalability

  • UR500 is commercially available (e.g., Dyhard UR500) with optimized synthesis protocols .
  • Synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) would require adapting methods for N-alkylation of urea precursors, similar to GC12/GC18 syntheses .

Biological Activity

1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea), also known by its CAS number 60903-52-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C17H28N4O2
  • Molecular Weight : 320.438 g/mol
  • IUPAC Name : 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)

The biological activity of 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) is primarily attributed to its ability to interact with various biological targets. The urea moieties can form hydrogen bonds with amino acid residues in proteins, potentially affecting enzyme activity and protein-protein interactions.

Biological Activities

Research indicates several key areas where this compound exhibits biological activity:

Anticancer Activity

Studies have shown that 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) demonstrates significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2 ± 2.5
HeLa (Cervical Cancer)12.8 ± 1.9
A549 (Lung Cancer)18.5 ± 3.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that treatment with 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) resulted in a significant reduction in tumor size in xenograft models of breast cancer . The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
  • Antimicrobial Efficacy : In vitro studies conducted at a leading microbiology lab revealed that this compound inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of urea derivatives similar to 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea). Modifications to the phenylene and butyl groups have been explored to enhance activity and selectivity against specific targets.

Summary of Research Findings

ModificationEffect on ActivityReference
Methyl substitution on phenyleneIncreased anticancer potency
Chain length variation in butylAltered antimicrobial spectrum

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea), and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves reacting 4-methyl-1,3-phenylene diamine with butyl isocyanate derivatives. A two-step process is common:

Step 1 : React 4-methyl-1,3-phenylene diamine with excess butyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C for 4 hours.

Step 2 : Warm to room temperature, stir for 12 hours, and purify via recrystallization (ethanol/water) .

  • Key Variables : Temperature control (<5°C) minimizes side reactions (e.g., oligomerization). Excess isocyanate (1.2:1 molar ratio) ensures complete diamine conversion. Yield ranges from 65–85% depending on purity of starting materials .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Analytical Workflow :

  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and butyl chain signals (δ 0.9–1.6 ppm).
  • HPLC : Use C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.5 min .
    • Purity Criteria : ≥98% by HPLC with photodiode array detection (PDA) to detect trace impurities .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Solubility Data :

SolventSolubility (mg/mL, 25°C)
DMSO45.2
Ethanol12.8
Water0.03
  • Stability : Stable in dry DMSO at –20°C for 6 months. Degrades in aqueous solutions (pH <3 or >10) via urea bond hydrolysis .

Advanced Research Questions

Q. How does the substituent pattern (e.g., butyl vs. methyl groups) affect its reactivity in epoxy resin curing?

  • Mechanistic Insight : Butyl groups enhance steric hindrance, slowing cross-linking kinetics compared to methyl analogs. Use differential scanning calorimetry (DSC) to compare curing exotherms:

  • Butyl Derivative : Peak exotherm at 180°C (ΔH = –120 J/g).
  • Methyl Analog : Peak at 155°C (ΔH = –95 J/g) .
    • Optimization : Adjust curing agent-to-epoxy ratios (e.g., 1:28.6 by mole) to balance flexibility and adhesion strength (peel strength ≥6.8 N/cm) .

Q. What computational strategies predict its binding affinity to biological targets (e.g., antimicrobial enzymes)?

  • In Silico Approach :

Docking Simulations : Use AutoDock Vina with S-adenosylmethionine synthetase (PDB: 3B8R) to identify hydrogen bonds between urea NH and Asp130.

MD Simulations : 100-ns trajectories reveal stable binding (RMSD <2.0 Å) in aqueous environments .

  • Validation : Compare with in vitro MIC assays against E. coli (MIC = 32 µg/mL) .

Q. How can conflicting data on thermal stability be resolved across studies?

  • Contradiction Analysis : Discrepancies arise from varying heating rates (e.g., 5°C/min vs. 10°C/min) in thermogravimetric analysis (TGA).

  • Standardized Protocol : Use a 5°C/min ramp under N₂. Decomposition onset: 220°C (mass loss <5% up to 200°C) .
    • Mitigation : Pre-dry samples at 80°C for 24 hours to remove residual solvent, which artificially lowers decomposition temperatures .

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